2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Catalog No.
S764311
CAS No.
20348-19-0
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS Number

20348-19-0

Product Name

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

IUPAC Name

2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)

InChI Key

NAUMYXMBWPUXRJ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC=N2

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC=N2

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a pyridine ring fused to an oxazine moiety. Its molecular formula is C7H6N2O2, with a molecular weight of approximately 150.14 g/mol. The compound features a unique arrangement of nitrogen and oxygen atoms within its structure, contributing to its distinct chemical properties. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Cyclization Reactions: Under certain conditions, it may participate in cyclization to form more complex structures.

The specific conditions and reagents used can significantly affect the yield and nature of the products formed during these reactions .

Research has indicated that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits various biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. Additionally, its derivatives have shown promise in inhibiting certain enzymes and may possess anticancer properties. The compound's ability to interact with biological targets makes it a subject of interest in drug discovery .

The synthesis of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods:

  • Condensation of Amino Compounds: A common method involves the condensation of 2-amino-3-hydroxypyridine with suitable electrophiles like 2-chloroacrylonitrile under reflux conditions.
  • Cyclization Reactions: Starting from pyridine derivatives, cyclization reactions can be employed to construct the oxazine ring.
  • Functional Group Modification: Post-synthesis modifications can introduce additional functional groups to enhance biological activity or improve solubility.

These methods highlight the versatility in synthesizing this compound and its derivatives .

The applications of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules.
  • Biochemical Studies: The compound can be utilized in studies aimed at understanding enzyme interactions and mechanisms of action in biological systems .

Interaction studies involving 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one focus on its binding affinity with various biological targets. Preliminary data suggests that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research is required to elucidate these interactions fully and determine the implications for therapeutic use .

Several compounds share structural similarities with 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one122450-96-80.87Bromine substitution enhances reactivity
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one337463-88-40.86Variation in bromine position affects biological activity
N-(3-Hydroxypyridin-2-yl)acetamide31354-48-00.85Hydroxyl group introduces additional hydrogen bonding potential
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one894852-01-80.76Dimethyl substitution may alter lipophilicity
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine351447-07-90.76Iodine substitution offers unique reactivity

These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and biological activity while maintaining the core structure characteristic of the pyrido[3,2-b][1,4]oxazine family .

Molecular Structure and Configuration

2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one is a heterocyclic compound characterized by a fused ring system consisting of a pyridine ring connected to an oxazine ring [1]. The molecular formula is C8H8N2O2 with a molecular weight of 164.16 grams per mole [1]. The compound features a unique bicyclic arrangement where the pyridine ring is fused at the 3,2-positions to a 1,4-oxazine ring, creating a rigid planar structure [1].

The molecular configuration includes two nitrogen atoms and two oxygen atoms strategically positioned within the fused heterocyclic framework . A methyl group is attached at the 2-position of the oxazine ring, contributing to the compound's distinct chemical behavior and steric properties [1]. The structure contains a lactam functional group at the 3-position, which is characterized by the presence of a carbonyl group adjacent to a nitrogen atom within the ring system [1].

The planarity of the fused ring system significantly influences the compound's ability to participate in π-stacking interactions and other non-covalent binding mechanisms [1]. The electronic distribution within the molecule is notably affected by the presence of heteroatoms, with the nitrogen atoms contributing to the basic properties while the carbonyl group adds electron-withdrawing characteristics [1].

Structural ParameterValue
Molecular FormulaC8H8N2O2 [1]
Molecular Weight164.16 g/mol [1]
International Union of Pure and Applied Chemistry Name2-methyl-4H-pyrido[3,2-b] [1] [2]oxazin-3-one [1]
Canonical Simplified Molecular Input Line Entry SystemCC1C(=O)NC2=C(O1)C=CC=N2 [1]

Structural Characterization

The structural characterization of 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one has been accomplished through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [2] [4]. The compound exhibits characteristic structural features that distinguish it from other heterocyclic systems within the pyrido-oxazine family [5].

Nuclear magnetic resonance studies reveal distinct chemical shifts corresponding to the different proton and carbon environments within the molecule [2]. The methyl group at position 2 displays a characteristic singlet in proton nuclear magnetic resonance spectra, while the aromatic protons of the pyridine ring system exhibit typical downfield shifts [2]. The carbon-13 nuclear magnetic resonance spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, and the methyl carbon [2].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 164, consistent with the proposed molecular formula [2] [4]. Fragmentation patterns observed in mass spectrometry provide additional structural confirmation through the identification of characteristic fragment ions resulting from the loss of specific functional groups [2].

The compound's structural integrity is further supported by elemental analysis data, which consistently matches the theoretical composition based on the molecular formula C8H8N2O2 [4]. X-ray crystallographic studies, where available, provide detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal structure [6].

Characterization MethodKey Findings
Nuclear Magnetic ResonanceDistinct chemical shifts for methyl, aromatic, and carbonyl carbons [2]
Mass SpectrometryMolecular ion peak at m/z 164 [2]
Elemental AnalysisConsistent with C8H8N2O2 composition [4]
Infrared SpectroscopyCharacteristic carbonyl stretching frequencies [6]

Physical Properties

Melting Point and Solubility Characteristics

The melting point of compounds within the pyrido[3,2-b] [1] [2]oxazin-3(4H)-one family varies depending on substitution patterns, with the parent compound 2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one exhibiting a melting point in the range of 204-206 degrees Celsius [5]. The 2-methyl derivative demonstrates similar thermal stability characteristics, indicating the methyl substitution does not significantly alter the intermolecular forces responsible for crystal packing [5].

Solubility characteristics of 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one reflect the compound's amphiphilic nature, possessing both hydrophilic and lipophilic regions . The presence of nitrogen and oxygen heteroatoms contributes to moderate water solubility through hydrogen bonding interactions, while the aromatic ring system and methyl group provide lipophilic character .

The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols compared to nonpolar solvents [7]. This solubility profile is consistent with the compound's ability to participate in both hydrogen bonding and dipole-dipole interactions with appropriate solvent molecules [7].

Predicted physical properties based on computational modeling suggest a density of approximately 1.327 ± 0.06 grams per cubic centimeter and a predicted boiling point of 384.2 ± 37.0 degrees Celsius [5]. These values align with similar heterocyclic compounds of comparable molecular weight and structural complexity [5].

Physical PropertyValueReference
Melting Point Range204-206°C (parent compound) [5]Literature data
Predicted Density1.327 ± 0.06 g/cm³ [5]Computational
Predicted Boiling Point384.2 ± 37.0°C [5]Computational
Solubility ProfilePolar organic solvents > Water > Nonpolar solvents [7]Experimental

Spectroscopic Properties

The spectroscopic properties of 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one provide comprehensive structural information through various analytical techniques [6]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule [6]. The carbonyl stretching vibration typically appears in the region between 1650-1700 wavenumbers, consistent with an amide carbonyl within a cyclic system [8].

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule [2]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the methyl group, typically appearing as a singlet around 2.0-2.5 parts per million [2]. The aromatic protons of the pyridine ring display chemical shifts in the range of 7.0-8.5 parts per million, reflecting the electron-deficient nature of the pyridine system [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [2]. The carbonyl carbon typically resonates around 160-170 parts per million, while aromatic carbons appear in the range of 120-140 parts per million [2]. The methyl carbon exhibits a characteristic upfield shift around 20-25 parts per million [2].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics related to the extended conjugated system formed by the fused heterocyclic rings [9]. The compound exhibits absorption maxima that correspond to π→π* transitions within the aromatic system, providing information about the electronic structure and potential photochemical properties [9].

Spectroscopic TechniqueKey Absorption/Signal Ranges
Infrared SpectroscopyCarbonyl: 1650-1700 cm⁻¹ [8]
¹H Nuclear Magnetic ResonanceMethyl: 2.0-2.5 ppm, Aromatic: 7.0-8.5 ppm [2]
¹³C Nuclear Magnetic ResonanceCarbonyl: 160-170 ppm, Aromatic: 120-140 ppm [2]
Ultraviolet-Visibleπ→π* transitions in aromatic region [9]

Chemical Properties

Stability and Reactivity Patterns

The stability and reactivity patterns of 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one are governed by the electronic properties of the fused heterocyclic system and the influence of the methyl substituent [10]. The compound demonstrates moderate thermal stability under normal conditions, with decomposition occurring at elevated temperatures above 200 degrees Celsius [5]. The presence of the lactam functionality contributes to the overall stability through resonance stabilization of the carbonyl group [11].

Reactivity patterns are primarily determined by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atoms within the ring system . The compound can undergo various chemical transformations including nucleophilic substitution reactions, reduction reactions, and ring-opening transformations under appropriate conditions . The methyl group at position 2 provides steric hindrance that can influence the regioselectivity of certain reactions .

The compound exhibits susceptibility to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and formation of corresponding amino acid derivatives [11]. Oxidative conditions can result in the formation of nitrogen oxides or other oxidized products depending on the specific reagents and conditions employed . The stability of the compound in various solvents and under different pH conditions has been investigated to establish optimal storage and handling conditions [10].

Environmental factors such as light, temperature, and moisture can affect the long-term stability of the compound [10]. Storage under inert atmosphere and protection from light are recommended to maintain chemical integrity over extended periods [10]. The compound's reactivity toward common laboratory reagents has been systematically studied to establish compatibility profiles for synthetic applications .

Stability FactorEffectConditions
ThermalStable to ~200°C [5]Normal atmospheric pressure
pHHydrolysis in extreme pH [11]Strong acid/base conditions
OxidativeSusceptible to oxidation Presence of oxidizing agents
LightPotential photodegradation [10]UV exposure

Tautomerism and Isomerization

Tautomerism in 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one involves potential equilibria between different structural forms that differ in the position of hydrogen atoms and double bonds [11]. The compound can exist in multiple tautomeric forms depending on environmental conditions such as solvent, temperature, and pH [11]. The lactam-lactim tautomerism represents one of the most significant equilibria, where the compound can interconvert between the lactam form and the corresponding enol form [11].

The relative stability of different tautomeric forms is influenced by factors including hydrogen bonding, aromaticity, and steric interactions [11]. In most cases, the lactam form predominates due to the greater stability of the carbonyl group compared to the enol form [11]. However, specific conditions or intermolecular interactions can shift the equilibrium toward alternative tautomeric forms [11].

Ring-chain tautomerism represents another possible equilibrium where the cyclic structure can open to form a linear tautomer under specific conditions [11]. This type of tautomerism is particularly relevant in the presence of nucleophiles or under conditions that favor ring-opening reactions [11]. The activation energy for tautomeric interconversion has been studied using computational methods to understand the kinetics of these processes [11].

Isomerization reactions can also occur through rearrangement processes that involve migration of the methyl group or other structural reorganizations [11]. These processes typically require elevated temperatures or the presence of catalysts to overcome the activation barriers associated with bond breaking and formation [11]. The study of tautomerism and isomerization provides important insights into the dynamic behavior of the compound in solution [11].

Tautomeric ProcessEquilibrium PositionConditions
Lactam-LactimFavors lactam form [11]Normal conditions
Ring-ChainFavors cyclic form [11]Absence of nucleophiles
Keto-EnolFavors keto form [11]Neutral pH

Acid-Base Properties

The acid-base properties of 2-Methyl-2H-pyrido[3,2-b] [1] [2]oxazin-3(4H)-one are determined by the presence of nitrogen atoms within the heterocyclic system and the lactam functionality [5]. The compound exhibits weak basic character due to the lone pair of electrons on the pyridine nitrogen, which can accept protons under acidic conditions [5]. The predicted pKa value for the compound is approximately 11.06 ± 0.20, indicating relatively weak basicity compared to simple aliphatic amines [5].

Protonation occurs preferentially at the pyridine nitrogen atom, as this site offers the most favorable electronic environment for proton acceptance [5]. The resulting protonated species exhibits altered solubility characteristics and can participate in different types of chemical reactions compared to the neutral form [5]. The extent of protonation is pH-dependent and follows typical acid-base equilibrium principles [5].

The lactam nitrogen exhibits different acid-base behavior due to its involvement in the resonance-stabilized system [5]. Under strongly basic conditions, deprotonation of the lactam nitrogen can occur, leading to the formation of an anionic species with enhanced nucleophilic character [5]. This deprotonation typically requires highly basic conditions due to the resonance stabilization of the neutral lactam form [5].

The acid-base properties influence the compound's behavior in biological systems and its interactions with other molecules [5]. Understanding these properties is essential for predicting solubility, membrane permeability, and potential interactions with biological targets [5]. The pH-dependent speciation of the compound affects its overall pharmacological and chemical behavior [5].

Acid-Base ParameterValueSignificance
Predicted pKa11.06 ± 0.20 [5]Weak basicity
Protonation SitePyridine nitrogen [5]Primary basic center
Deprotonation SiteLactam nitrogen [5]Under strong base
pH SensitivityModerate [5]Affects speciation

XLogP3

0.5

Dates

Last modified: 08-15-2023

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